"Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate synthesis pathway"
"Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate synthesis pathway"
An In-depth Technical Guide to the Synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (Methotrexate Sodium)
Introduction: The Significance of Methotrexate and its Synthesis
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, widely known as Methotrexate Sodium, is a cornerstone therapeutic agent in both oncology and immunology.[1][2] As an antimetabolite, its primary mechanism involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA replication and cell division.[3][4][5] This action preferentially targets rapidly proliferating cells, making it an effective treatment for various cancers, including leukemia and lymphomas.[5][6] Furthermore, its immunomodulatory properties, potentially mediated through the promotion of adenosine release, have established it as a first-line treatment for autoimmune diseases like rheumatoid arthritis.[3][4]
The industrial synthesis of Methotrexate is a complex, multi-step process that demands high fidelity to ensure the production of a pure, active L-isomer, as the stereochemistry of the glutamic acid moiety is crucial for its biological activity.[2] The sodium salt form is preferred for pharmaceutical formulations due to its enhanced aqueous solubility compared to the free acid.[7][8]
This guide provides a comprehensive overview of a prevalent and logically structured synthetic pathway, focusing on the preparation of key intermediates and their final assembly. We will delve into the causality behind experimental choices, present detailed protocols, and discuss critical aspects of process control and purification, reflecting field-proven insights for researchers and drug development professionals.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical approach to synthesizing a complex molecule like Methotrexate begins with a retrosynthetic analysis. The structure can be disconnected into two primary building blocks: a heterocyclic pteridine core and an aromatic side chain derived from L-glutamic acid. The key bond formation (disconnection) is the C-N bond at the N10 position.
Caption: Retrosynthetic analysis of Methotrexate.
Part 1: Synthesis of the Pteridine Core (Intermediate A)
The synthesis of the reactive pteridine electrophile, 2,4-diamino-6-(bromomethyl)pteridine, is a critical phase. It begins with the construction of the heterocyclic ring system followed by the functionalization of the methyl group at the C6 position.
Step 1.1: Cyclization to form 2,4-Diamino-6-(hydroxymethyl)pteridine
The pteridine ring is constructed via a condensation reaction between 2,4,5,6-tetraaminopyrimidine and a three-carbon electrophile, typically 1,3-dihydroxyacetone.[9][10]
-
Rationale: 2,4,5,6-tetraaminopyrimidine provides the pyrimidine portion of the final ring system, with the two adjacent amino groups at positions 5 and 6 acting as nucleophiles. 1,3-dihydroxyacetone serves as the C3-synthon that closes the second ring (the pyrazine ring). The reaction is often performed in an aqueous buffer (e.g., acetate) under controlled pH (around 5.5) to facilitate the condensation while minimizing side reactions.[11][12] The introduction of air or a mild oxidizing agent can be necessary to form the aromatic pteridine ring.
Step 1.2: Bromination of the Hydroxymethyl Group
The hydroxyl group of 2,4-diamino-6-(hydroxymethyl)pteridine is a poor leaving group and must be converted into a more reactive electrophile for the subsequent coupling reaction. Bromination is a common strategy.
-
Rationale: The Appel reaction, using a combination of triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide, is highly effective.[13][14] Triphenylphosphine and the bromine source react in situ to form a phosphonium bromide species, which activates the hydroxyl group, facilitating its displacement by a bromide ion. This method provides the target 2,4-diamino-6-(bromomethyl)pteridine, often as its hydrobromide salt, in good yield.[9][10]
Caption: Synthesis pathway for Intermediate A.
Experimental Protocol: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine HBr (3)
(Adapted from patent literature[9][13][14])
-
Cyclization: To a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride in water, add an aqueous solution of 1,3-dihydroxyacetone and sodium acetate.[9] Maintain the pH at approximately 5.5 and stir the mixture while bubbling air through it for 24-48 hours. The product, 2,4-diamino-6-(hydroxymethyl)pteridine, precipitates and can be collected by filtration.
-
Bromination: Suspend the dried 2,4-diamino-6-(hydroxymethyl)pteridine in a suitable solvent like carbon tetrachloride or DMF.[13][14] Cool the mixture to 0°C. Add triphenylphosphine (1.3 eq) followed by the portion-wise addition of N-bromosuccinimide (NBS) (1.1 eq). Allow the reaction to stir overnight at room temperature. The crude product is isolated by filtration.
-
Purification: The crude 2,4-diamino-6-(bromomethyl)pteridine hydrobromide can be purified by recrystallization from a mixed solvent system, such as water/DMF, to yield the final product as a crystalline solid.[13]
Part 2: Synthesis of the Side Chain (Intermediate B)
The synthesis of the N-methylated glutamic acid side chain, typically as a diethyl ester to protect the carboxylic acids, is another multi-step sequence.
Step 2.1: Acylation of L-Glutamic Acid
The synthesis begins by coupling p-nitrobenzoic acid with L-glutamic acid. The carboxylic acid of p-nitrobenzoic acid must first be activated.
-
Rationale: p-Nitrobenzoic acid is used because the nitro group is a strong electron-withdrawing group that is easily reduced to the required amine at a later stage.[15][16] The carboxylic acid is converted to a more reactive acyl chloride (p-nitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] L-glutamic acid is then acylated with p-nitrobenzoyl chloride under basic aqueous conditions (Schotten-Baumann reaction) to form N-(4-nitrobenzoyl)-L-glutamic acid.[16] Maintaining the L-configuration of glutamic acid is paramount.
Step 2.2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine to yield N-(p-aminobenzoyl)-L-glutamic acid.
-
Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion. A palladium on carbon (Pd/C) catalyst is typically used with a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[18][19] This step yields the key precursor for both Methotrexate and its non-methylated analogue, Aminopterin.
Step 2.3 & 2.4: N-Methylation and Esterification
To produce the Methotrexate side chain, the primary amine must be methylated, and the carboxylic acids are often esterified to prevent side reactions during the final coupling step.
-
Rationale: N-methylation can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent. However, many industrial processes start with a pre-methylated raw material or use a protecting group strategy.[11][12] The resulting N-(4-methylaminobenzoyl)-L-glutamic acid is then esterified, commonly by refluxing in ethanol with a catalytic amount of acid, to produce Diethyl N-(4-methylaminobenzoyl)-L-glutamate (Intermediate B).[2][20]
Caption: Synthesis pathway for Intermediate B.
Part 3: Final Assembly, Hydrolysis, and Salt Formation
The final stage involves coupling the two key intermediates and converting the resulting ester into the final sodium salt product.
Step 3.1: Condensation of Intermediates A and B
This is the key bond-forming step where the pteridine core is joined to the side chain via a nucleophilic substitution reaction.
-
Rationale: The N-methylamino group of Intermediate B acts as the nucleophile, attacking the electrophilic bromomethyl carbon of Intermediate A and displacing the bromide leaving group.[10] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) to facilitate the SN2 reaction.[10][20] In some procedures, potassium iodide is added to catalyze the reaction by in-situ formation of the more reactive iodomethyl intermediate.[2][20]
Step 3.2: Saponification of the Diethyl Ester
The diethyl ester of Methotrexate is a protected form of the final drug. The ester groups must be hydrolyzed to the free carboxylic acids.
-
Rationale: Saponification is achieved by treating the ester with a strong base, typically sodium hydroxide, in an aqueous-alcoholic solvent mixture.[11][20] This step hydrolyzes both ethyl esters to their corresponding carboxylates, forming the disodium salt of Methotrexate in solution.
Step 3.3: Purification and Isolation of Methotrexate Sodium
Achieving high purity is critical for a pharmaceutical product. Purification often involves a series of pH adjustments and crystallizations.
-
Rationale: After hydrolysis, the reaction mixture can be acidified to precipitate the crude Methotrexate free acid.[21] A highly effective purification method involves re-dissolving the crude product in a basic aqueous solution (e.g., NaOH solution) and then inducing crystallization of the high-purity disodium salt by adding a water-miscible organic solvent like acetone or ethanol.[7][20][22] This process effectively removes unreacted starting materials and side products. The final product is filtered, washed with a solvent like acetone, and dried under vacuum to yield Methotrexate Disodium as a yellow solid.[21][22]
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Pteridine Synthesis | 2,4,5,6-Tetraaminopyrimidine, 1,3-Dihydroxyacetone | Water | - | [9][11] |
| Bromination | PPh₃, NBS | Carbon Tetrachloride | 96% | [13] |
| Side Chain Acylation | p-Nitrobenzoyl chloride, L-Glutamic Acid | Dichloroethane/Water | - | [16] |
| Nitro Reduction | Pd/C, Ammonium Formate | Methanol | 96.6% | [18] |
| Final Condensation | Intermediate A, Intermediate B, KI | DMSO | - | [2][20] |
| Purification | NaOH, Acetone/Water | Water/Acetone | 60-65% (overall) | [7][21] |
| Table 1: Summary of Key Reaction Steps and Conditions. |
Conclusion
The synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is a well-established yet demanding process in medicinal chemistry. The pathway described, which relies on the convergent synthesis of a pteridine core and a functionalized side chain, offers a robust and controllable method for producing this vital medication. Success hinges on careful control of reaction conditions, particularly pH and temperature, and the strategic use of protecting groups and activation steps. The final purification via crystallization of the sodium salt is a critical step that ensures the high purity required for pharmaceutical applications. This guide provides the foundational knowledge and technical insights necessary for professionals engaged in the synthesis and development of Methotrexate and related folate antagonists.
References
- An In-depth Technical Guide to p-Aminobenzoyl-L-glutamic Acid: Synthesis, Biological Role, and Analytical Characterization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHki3lIusfvGVo78BpkzHU9dZ0v_UuBsNS15UBfOUgXNbuSMRaCy46X3dXUM1-Dw_1T3y9y7T0SjGpKa54oJgPjUvdxpGGAszL8DuCQzyy63JGZw43En7kw4T6DTMtYWlXLaF0q-QzirLZMLb2fSAnUpWevOob8Jcn4RwpUAxaXR4_lLoEBDswXCtK3jCHRrIo66pW8n0aVKEJ8UaarZdRRWTb49ufMUTBhMwmukEv8jjy8ZAw_dZziHJKLZC6eYvsTx0h257cFh4RYgVNI7iUgBxecmjE=]
- N-(p-Aminobenzoyl)glutamic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwzHUjuk-9h7bvJSOF3G66S7jWHvFR_9vFkhAVd81GM2hhOCU-ZJdunClEUQvQa5zRwLDHB3wGPOIh1Rdmi7u8QEA5tBwn8HCy2WxAJHM868xtgSc-3fv-sVGdNkwmdzsS3446jLp1C43ERs_KmXMN039WCy7wOQfu06EmbYBPk_AaAug=]
- PharmGKB summary: methotrexate pathway. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWInLwUa0wvXDiRnrYOJfkWJsqbWWm3ZPE0HWWhfJm17wvMu8niSKYidtygV_VFaoAiyXZ54501x5_4crM5u4oHsiyan8WgPOS8GgTjqbQ1QYVO3SJ_eD3Q8KBJBt2uGzPUgseVcB2pJvs4NE=]
- An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQTGlzyuSNjT84MAuWbRdvjgSi5ChinNqYE0_oHiOmTePWsKuUDEuUTgLgHk8eOKOM1zg8U_IToo62XKLcfkNNaVmFnC3lQaQbCbvBZnymKRRa5IN7R9KlN7bcCwgI2nb40NAtJCLHBgfwGtXoht4TtNLKGLVhzA1KmEbS1qcCfBRZDg_0ywrSs8RFJzy5psK4zB2QBini91yOiR8x0YoWBx8F-bzVzG0tARc=]
- Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_wmNHmQTbChmWzKnUPirl42dMeBDRiT6RCymU7ztySI4FAHsE2vdibruUHZDwIMDrOtOKgg8QHdN-4HUKoF_kYGXmpzpGx2aoUQoHZPdcBrz7lDYu3ho0SsjfzxErdsER]
- Preparation method of 2,4-diamino-6-bromomethyl pteridine. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPc3W6loCmBXjly9ZVi893esLsHFiizixprDVycufO_VaMC-0n4jlatoAwsQIUTiQAPf2V6tEHG3AxeuiUL0snbDLZHqGOg7Ie7bZj8dLD0vq8c8kR03Lu8ygYnbL8Wiu1oMPWJn2bqY=]
- Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCWvjSJAEaGZf0xhpDUNYfz082_7-w7Hg4ABul_sEvj1W3UxVnpeVEZVcfLP2DnralljnT5A5SZrich3XnnNVVZ_o1aJLWwly9krhpvggRu_YEMuRbZdWBH2um3VhwPLTQkJxr3On5NbjYVI=]
- CN107698592A - A kind of purifying process of methotrexate (MTX) salt. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_3p77RZboYiKe7B5oN8VkBlISv-H-fTzWiFU2dK1IgyOcKAPO07f3HJDHnC7NT7GD9Umwv5l_sClwYM09vlCLcd2w1V5mPK5yD-l0VbjQqFCVqz2Y222w7YAoaHZk9QO9iNgI92vtX4J0Dw=]
- The Synthesis of Np-Aminobenzoyl-DL- and -L-glutamine. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_mLlO0f00O8Z2LDRQGh2SY0THeJ2TgeB-fDzc-rEVJx8GwxPzYMtbggIdEVjxVtI4Fg5_czeSpcGCeTXp5WItYbpLvReM1MOhFaYzkf2SGIMWxXf2uKWHv6O-wb2cGGhj6WOdxGGeYk0b_B3_N67vTKLZJRyxZ6rD8w==]
- Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related c. American Chemical Society. [URL: https://vertexaisearch.cloud.google.
- CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibANT0mX56aZpp3rixqny-7IpoBkvTHL--pSM1jKsR5sWSXde-csH1Z76t6Dv0-rVEZR4D5itUvkdrHzEikksRpZd6rXuGROZeXglfFUHe3jB4Rf4OwgKfZnWdqGTFzULinRZcgUq_U8u548=]
- US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLgfr0HXyQH5nlPzd2EuHrUS-qXwzmVZfUSO2ybL5l_3Uw4KNnWj2s0XtQuR80VTRyihGysm5oyIv7FirUY5aQwMX0Kk2Ko96lFf7wzQy_Bo10Otnap7yfyAHXpECgvVPwBYiQ5WWu7Rur]
- Synthesis of methotrexate - CA1077477A. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3zT_pHJh0R86vA2N8N_CzRhH0nwxvNB_D8a6Hvigf75fRMJP__cJvT7p5C8KLxOVYkNQmCTJhCPgob6LTtklk7Ghfpb9FPOo-HZxfqWbQ1Zo2IAaPqwSdfZf97TeX1etECgBt2Tqnxq8X]
- methotrexate: synthesisof3impuritiesmethotrexate Pride. SincereChemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFETRTWPeLj-mJse14K6ZNkNcqA29IdUxz4Y4pdpYICPrkUl4SWm0JBn52HtMWwR3MVIHbW9jjGyPQ-QXTMuridRK-7uuXt2Ithp_SYLTpL9WhYj2eKmjDMFTHHacYazIJLztk2A9SM8g==]
- US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLCfW4Y58e2ztvxGRDmvufVeYz0AozSS4AImJVq0ic9Vj7h2YBY_SacuGq0bOreSbk3UOqvDvKYWqhImULplw6NdNOfpKl24D8twuUJ6dtk4kZnt-9A907BnRxRn1rtz6Q09Ldphi9hjxI]
- Synthesis of MTX by the reaction between metal salt of p-(N-methyl) - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSQLoXcFveHcXaF0qC-QBwm1HbdWoEf5xv2YId93dy64p3joABOeM-t8Y0C2KowJhRjngeox4pL3GwdM3fkO8yYKNGOPJWuMce5vDs04Otm5EeEIDHudUuJMBWt0XfFoc0qwbM2Q9KLyoe1eU0sWFFwGpLYKh9Txj0gkmYnIGnIjnA52_QhQ4g2DsLTkp-3nfZx7wrAqt7l54RQJyTCLB9RKsSLQ==]
- methotrexate:hemically known as N424diamino-6 Pride. sincerechemical.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHP2K4xhd5yle6tjkeXvgiL7q6KP-MEW65x-1zoLge6-X9_uOzK0KleucUsf1LqB8tx12abPLb6poXoBkmtT2wPfZ64PVs3wUzwor2TL_335PqmhFAqxjX613A75mueo75_dkc8FLX7bRxXkmN_iz9mCKQ3Xgj1VQih2pYw==]
- Novel process for preparation of Methotrexate disodium salt. Technical Disclosure Commons. [URL: https://vertexaisearch.cloud.google.
- Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry (ACS Publications). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjos7gmtj7B5FjIrydsdWuw-SPNNN-oCAmKjwLXOlLDKgMdkL-hH3ffaWHcZ-oR6XCYSQpK8ss_io6yTS1wICC0x6t2HenFxpvlBqzWRcrfMKebuNSX0m1a2q7iZqH5n_zJ8eDeONr_8usLBU=]
- US4224446A - Process for the production of methotrexate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcMOhmhfBIOT4DHOr_ad2pwJC2h_aflp0p_RQYhVKNdZSz48oxN9Q3-MeOX3y1SzlWH3vq0ykJ4PmCIVVxWQc-qjk5kZfZqMsaN2P-wmyyda5mOzYAfJqzAHpMizbu7lQQFmMeXpAfetJI]
- What is the mechanism of Methotrexate?. Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6_wxpGr0hhaOEGiFQgU6uEEqoO_rV1iJMIlfP09pec-KzO-azB_VgsQuJJ5JtpmP1CnfmxgV7BmmDL8z9My_xWiL8wk8nNMJ8eNAF3PpposNWny2ppDgXhZkD5MvtX9tOkjGPJWJ2LflXbHgVdSyeyVmMkE91N9aOQJyNWWxQbc6JZ2E=]
- CN109641905B - Process for purifying methotrexate or salt thereof. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFLmyOglDFtJi_1CHRIyOAvW2JWIovVS7I0hOoHoMeNfoZzJMsrJQCHS6AAjYcokXGC548kkThvLhgmTVNi7aNwULHo6Yl52CnxmPUtsB_YRqyfuoZzmnDG7o-BeA3yjPSAe7ZJ-xbLqsPiw=]
- CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFabW-PeFUNtjDSFkbMpP_HG-7QTxbh04AlOpSY8FEHpEDecHap1eH8ZehscgQodqyCWkhOorcwGyuP3whVYubEXFVHZ_blz2i_ATGo1enlNxuRuLaVWoLWQEhuIX9Wx33cBYsSSyd_rpALqWU=]
- US4080325A - Synthesis of methotrexate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPqW7sr7WcQIBIhWrUSnSjjEZWc1IddtE8s8Hp6uj9U6UUdnc1i-jUeteNZk2M6zZPht278F8qGBwyCqHww0YpiyGLYlPav_c9I5UC2VHeOqE2gNYL0cLy-PNTloN32kK_xUHuMMpCYWd_]
- United States Patent (19). Googleapis.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMp3PXszfFCSoPIcYSJtJ8X9hIc4tVw-abt0q0w2AJHpd6fx1TxAxMaXPaBeVVYZWnQy1MyK97manKuZS0KaJMLhXzYmXbrSXuIoqJ3xwMP9USwSizFYJfV-dSRHT-cBI-RJZJE5T6KotOqPPGw8iP681_TUlUbmtPC6lafvim3oHaafwFI4XZc2isg==]
- Methotrexate Sodium Salt. GoldBio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFnAptnB8jeH4nYBlrciDLb-5zHmF6Pz0Lu0PqAgb-UPoqp2wJmyDjKi_WiyAm-5wezsZDaHZro320aXCBT6xn1cOeXzjtF1U0ertvcZ8WOFQh6cuDrqG6M-6ePh9VCXCDR2c0T_euSBYzLt8a0dxf_GkgOg==]
- Sodium Methotrexate | C20H20N8Na2O5 | CID 11329481. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4BSTIOMWO2hLZIDaaEamLw4G7qXs5VOCNiMtLUd78TQoFJ9CyhxsHc-e6hIJauCo9yv85CuD-ZbAu-Q-KKDMLgso-tiszUUHlmf-PznxhQaY4N1DNp3_39XFwTFbxYQK10t3YWF0x3Vqp7F9XIISmP9a6u651BPk=]
- US4767859A - Process for the preparation of pteridine derivatives. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERr4BT50aNmcZ9QPJy6GA4eno4vC5vakNf8fFQdeZ3VmmYWkFdZFCZHcGTS-cvx96gelMXB-WVUP9jNEu9Z9VP5HpHoh-8vfxtT2KdIHrnns1eRvC1yOM1Obe1nG086iXamuyk0HAlfRsS]
- Product information, Sodium n-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]. P&S Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXW5-KUYd_xRXKLWkrZJTokAePoUB8QTSnnx-EXyLYnt7U3GXUj1s45T26QHdyYnjfZwnMglQ0hOcFny2Yn3KRVSi7-r9JooRm0_fUxgpQd5VkDDoRLlhwDoHxwlmO3wt1MTHIVXf3Y7KSVKLJ-qKcdmKYhk8-EIZTR5CbyFfINXZsFnTBwA==]
- EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7pS-_v2YFcGzD4ZorbIIgiwNmPrJyBktjbxymxQfkdA6qk0Chy5gQjKGLQEW7SrXytBS7yzMdwQ1wjYLaXbC3YPqJ_6miuDa8sQXBexpL7isCZL4fO8C4JvXxeGBlbO-jMARc1Ol-JJ4bYg==]
Sources
- 1. sincerechemical.com [sincerechemical.com]
- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 3. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 6. Sodium Methotrexate | C20H20N8Na2O5 | CID 11329481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 8. goldbio.com [goldbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]
- 11. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 12. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 13. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
- 18. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 19. 616. The synthesis of N-p-aminobenzoyl-DL- and -L-glutamine and -DL-isoglutamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 20. tdcommons.org [tdcommons.org]
- 21. CN107698592A - A kind of purifying process of methotrexate (MTX) salt - Google Patents [patents.google.com]
- 22. CN109641905B - A kind of purification process of methotrexate or its salt - Google Patents [patents.google.com]
